Lipophilicity Reduction: Bridged Morpholine Scaffold vs. Unbridged Morpholine Counterparts
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, of which Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate is a 7-substituted derivative, exhibits a counterintuitive reduction in measured log D₇.₄ relative to unbridged morpholine. In a systematic investigation by Degorce et al. (AstraZeneca, 2018), one-carbon bridged morpholines displayed Δlog D₇.₄ = −0.18 to −0.44 compared to the corresponding unsubstituted morpholines, while methyl-substituted (non-bridged) morpholines showed increases of +0.32 to +0.40 [1]. In matched molecular pair analysis of an IRAK4 inhibitor series, bridged analogues 1d and 1e exhibited Δlog D₇.₄ = −0.7 relative to the parent morpholine 1a [1]. Across a broader dataset, the maximum lipophilicity reduction reached −0.8 log units [1]. Importantly, in silico predictors (clogP, ACDlogP) underestimated this effect, making experimental procurement and testing essential [1]. The bridged morpholine 1e also showed increased basicity (ΔpKa = +0.6 vs. morpholine), which partially accounts for the lipophilicity reduction and may impact solubility and permeability in a differentiated manner [1]. No adverse effects on hERG inhibition or Caco-2 permeability were observed for bridged morpholine analogues compared to their parent morpholines in the Table 1 exemplars [1].
| Evidence Dimension | Lipophilicity (measured log D₇.₄, shake-flask methodology, octanol/buffer pH 7.4) |
|---|---|
| Target Compound Data | 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (class): Δlog D₇.₄ = −0.18 to −0.44 vs. unsubstituted morpholine; IRAK4 inhibitor series: Δlog D₇.₄ = −0.7 (bridged 1d/1e vs. parent 1a); max Δ = −0.8 [1] |
| Comparator Or Baseline | Unsubstituted morpholine: log D₇.₄ baseline; 2-methyl-morpholine: Δlog D₇.₄ = +0.32 to +0.40; 3-methyl-morpholine: Δlog D₇.₄ = +0.32 to +0.40 [1] |
| Quantified Difference | Δlog D₇.₄ = −0.18 to −0.44 (bridged vs. unsubstituted); net difference vs. methyl-substituted morpholines = −0.50 to −0.84 [1] |
| Conditions | Shake-flask methodology, octanol/buffer (pH 7.4) volume ratio 100:1; IRAK4 inhibitor matched molecular pairs; AstraZeneca compound database analysis [1] |
Why This Matters
Quantifiable lipophilicity reduction without introducing additional heteroatoms enables optimization of drug-like properties (metabolic clearance, hERG liability) while preserving permeability—a key consideration when selecting bridged morpholine building blocks over unbridged morpholine alternatives.
- [1] Degorce SL, Bodnarchuk MS, Cumming IA, Scott JS. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry. 2018;61(19):8934-8943. doi:10.1021/acs.jmedchem.8b01148 View Source
